2-Phenyl-6-pentafluorosulfanyl-1H-indole
Overview
Description
2-Phenyl-6-pentafluorosulfanyl-1H-indole is a useful research compound. Its molecular formula is C14H10F5NS and its molecular weight is 319.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .
Mode of action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and modes of action. Some derivatives have shown inhibitory activity against certain viruses .
Biological Activity
2-Phenyl-6-pentafluorosulfanyl-1H-indole is a novel compound that has garnered attention due to its unique structural features and potential biological activities. The indole framework, combined with the highly electronegative pentafluorosulfanyl (SF5) group, suggests that this compound may exhibit significant interactions with biological targets, making it a candidate for various pharmaceutical applications.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- Pentafluorosulfanyl Group : A highly electronegative substituent that enhances the compound's stability and lipophilicity.
This combination results in a compound with potentially enhanced metabolic stability and unique electronic properties compared to other indole derivatives.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that:
- Target Interaction : Indole derivatives typically bind to multiple receptors with high affinity, influencing various cellular processes.
- Biochemical Pathways : They can modulate pathways involved in cell proliferation, apoptosis, and immune responses.
Structure-Activity Relationship (SAR)
Research on related compounds indicates that modifications to the indole structure can significantly affect biological activity. For instance, changing substituents on the phenyl or indole rings can lead to variations in potency against specific targets such as ATPases or cancer cells .
Comparative Analysis Table
Case Studies
- Inhibition of p97 ATPase : A study optimized phenyl indole inhibitors targeting p97 ATPase, demonstrating that structural modifications could lead to significant increases in inhibitory potency. This highlights the importance of SAR in developing effective indole-based therapeutics .
- Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting growth in various cancer cell lines, including renal and prostate cancers.
Properties
IUPAC Name |
pentafluoro-(2-phenyl-1H-indol-6-yl)-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NS/c15-21(16,17,18,19)12-7-6-11-8-13(20-14(11)9-12)10-4-2-1-3-5-10/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSUYJFEZCRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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